N-(4-Acetyl-2-methylphenyl)acetamide
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Overview
Description
N-(4-Acetyl-2-methylphenyl)acetamide: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a colorless solid that is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-2-methylphenyl)acetamide can be achieved through a multi-step process :
Reaction of p-toluidine with methylene ketone: This step produces N-(4-acetylphenyl)methanamine.
Reaction with acetic anhydride under basic conditions: The N-(4-acetylphenyl)methanamine is then reacted with acetic anhydride to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetyl-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-Acetyl-2-methylphenyl)acetamide has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-Methylphenyl)acetamide
- N-(4-Acetylphenyl)acetamide
- N-(4-Ethylphenyl)acetamide
Comparison: N-(4-Acetyl-2-methylphenyl)acetamide is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties . This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
40664-73-1 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-acetyl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7-6-10(8(2)13)4-5-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14) |
InChI Key |
UMWGYGAELKNLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
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